An In-depth Technical Guide to Bis(4-tetrahydropyranyl)amine: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Bis(4-tetrahydropyranyl)amine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
The tetrahydropyran (THP) motif is a cornerstone in contemporary medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile scaffold in drug design. While not a commonplace reagent, Bis(4-tetrahydropyranyl)amine, also known as Bis(oxan-4-yl)amine, represents a unique secondary amine architecture embodying the advantageous features of the THP ring. This technical guide provides a comprehensive analysis of Bis(4-tetrahydropyranyl)amine, from its synthetic accessibility to its predicted properties and potential applications. It serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage saturated heterocyclic amines in the pursuit of novel therapeutics. This document delves into the causal relationships behind synthetic strategies, the inherent chemical characteristics of the molecule, and its prospective utility as a building block in pharmaceutical research.
Introduction: The Significance of the Tetrahydropyran Scaffold in Amine Chemistry
The tetrahydropyran ring is a privileged saturated heterocycle in drug discovery. Its incorporation into a molecule, often as a bioisosteric replacement for a cyclohexyl or other lipophilic group, can confer a multitude of benefits. The ether oxygen is capable of acting as a hydrogen bond acceptor, which can lead to enhanced target engagement. Furthermore, the THP moiety generally reduces the lipophilicity of a compound compared to its carbocyclic analogue, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Bis(4-tetrahydropyranyl)amine presents a symmetrical secondary amine flanked by two THP rings. This structure is of particular interest as it combines the properties of the THP scaffold with the nucleophilic and basic characteristics of a secondary amine. Such a molecule can serve as a valuable building block for introducing two THP motifs simultaneously, or as a core fragment in the design of novel chemical entities.
Synthetic Strategies: Convergent Approaches to Bis(4-tetrahydropyranyl)amine
Reductive Amination of Tetrahydro-4H-pyran-4-one
A highly efficient and convergent route to Bis(4-tetrahydropyranyl)amine is the reductive amination of tetrahydro-4H-pyran-4-one with ammonia. This one-pot reaction proceeds through the initial formation of 4-aminotetrahydropyran, which then reacts with a second equivalent of the ketone to form an enamine or iminium ion intermediate. Subsequent reduction of this intermediate yields the desired secondary amine.
Experimental Protocol: Reductive Amination
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To a solution of tetrahydro-4H-pyran-4-one (2.0 equivalents) in methanol, add ammonium acetate (1.5 equivalents).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion over the ketone, preventing the formation of tetrahydropyran-4-ol as a major byproduct.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the solution with aqueous NaOH and extract the product with dichloromethane.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Bis(4-tetrahydropyranyl)amine.
N-Alkylation of 4-Aminotetrahydropyran
An alternative synthetic route involves the N-alkylation of 4-aminotetrahydropyran with a suitable 4-substituted tetrahydropyran electrophile, such as 4-bromotetrahydropyran. This method requires the pre-synthesis of both starting materials.
Experimental Protocol: N-Alkylation
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Dissolve 4-aminotetrahydropyran (1.0 equivalent) and 4-bromotetrahydropyran (1.1 equivalents) in a polar aprotic solvent such as acetonitrile.[2]
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.0 equivalents). Causality: The base is crucial to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.
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Heat the reaction mixture to reflux and monitor by TLC until the starting amine is consumed.
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Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine.
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Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Physicochemical and Spectroscopic Properties
The properties of Bis(4-tetrahydropyranyl)amine can be inferred from the general characteristics of secondary amines and the influence of the tetrahydropyran rings.[3][4]
Table 1: Predicted Physicochemical Properties of Bis(4-tetrahydropyranyl)amine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₉NO₂ | - |
| Molecular Weight | 185.26 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for secondary amines of this molecular weight.[5] |
| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding. | Secondary amines can act as hydrogen bond donors and acceptors.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The two hydrophobic THP rings will reduce water solubility.[5] |
| Basicity (pKa of conjugate acid) | ~10-11 | Similar to other dialkylamines.[3] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include multiplets for the methine proton at the 4-position (adjacent to the nitrogen) and complex multiplets for the methylene protons of the THP rings. A broad singlet corresponding to the N-H proton would also be present.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the methine carbon at the 4-position and the methylene carbons of the THP ring.
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IR Spectroscopy: Characteristic peaks would include a weak to medium N-H stretch around 3300-3500 cm⁻¹ and C-N and C-O stretching vibrations in the fingerprint region.
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Mass Spectrometry: The molecular ion peak (M+) at m/z = 185 would be expected, along with fragmentation patterns corresponding to the loss of a tetrahydropyranyl group.
Reactivity and Chemical Characteristics
The chemical behavior of Bis(4-tetrahydropyranyl)amine is dominated by the lone pair of electrons on the nitrogen atom and the stability of the tetrahydropyran rings.
-
Nucleophilicity and Basicity: As a secondary amine, it will act as a nucleophile in reactions such as acylation, alkylation, and Michael additions.[6] Its basicity allows it to form salts with acids.[6]
-
Stability of the N-THP bond: The tetrahydropyranyl group, when attached to a heteroatom, is essentially an acetal. While O-THP ethers are known to be labile to acidic conditions, N-THP linkages are generally more stable.[7][8] However, strong acidic conditions could potentially lead to cleavage of the C-N bond. The compound is expected to be stable to basic, reductive, and oxidative conditions that do not affect the amine functionality.[9]
Applications in Drug Development and Organic Synthesis
The true value of Bis(4-tetrahydropyranyl)amine lies in its potential as a building block for more complex molecules, particularly in the pharmaceutical industry.
-
Scaffold for Novel Therapeutics: The amino-THP motif is present in several clinically evaluated drugs, such as the ATM kinase inhibitor AZD0156. Bis(4-tetrahydropyranyl)amine could serve as a core structure for the synthesis of novel kinase inhibitors, GPCR modulators, or other drug candidates where the dual THP moieties can explore and occupy specific binding pockets.
-
Introduction of Desirable Physicochemical Properties: Using this amine in a synthetic route allows for the one-step introduction of two THP rings. This can be a strategic move to fine-tune the properties of a lead compound, potentially improving its solubility, metabolic stability, and cell permeability.
-
Ligand in Coordination Chemistry: The secondary amine and the two ether oxygens could potentially act as a tridentate ligand for various metal ions, opening up applications in catalysis or the development of metal-based diagnostics and therapeutics.
Safety and Handling
No specific safety data exists for Bis(4-tetrahydropyranyl)amine. However, based on related compounds such as 4-aminotetrahydropyran, the following precautions should be taken:[10]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards: Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
Bis(4-tetrahydropyranyl)amine, while not a common chemical, represents a molecule of significant potential for researchers in drug discovery and organic synthesis. Its synthesis is achievable through standard and reliable chemical transformations. The combination of a reactive secondary amine functional group with two tetrahydropyran rings—a proven beneficial scaffold in medicinal chemistry—makes it an attractive building block for the creation of novel molecules with potentially improved pharmacological profiles. This guide provides the foundational knowledge for the synthesis, understanding, and application of this unique chemical entity, encouraging its exploration in the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 259–270. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Current Organic Chemistry, 29(17), 1352-1358. [Link]
- Wang, Y., et al. (2025). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF).
-
Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]
- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
-
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Therapeutic Patents, 24(12), 1345–1358. [Link]
-
Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2022). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC advances, 12(44), 28559-28565. [Link]
-
PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]
-
CK-12 Foundation. (2025). Chemical Properties of Amines. Retrieved from [Link]
-
NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]
- Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect.
- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6529. [Link]
-
LibreTexts. (n.d.). 12.2 Structure and Properties of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Cui, D., et al. (2012). Synthesis and characterization of amine-bridged bis(phenolate)lanthanide alkoxides and their application in the controlled polymerization of rac-lactide and rac-β-butyrolactone. Inorganic chemistry, 51(21), 11543-11553. [Link]
- Lawlor, F. J., et al. (1999). Bis-Catecholate, Bis-Dithiocatecholate, and Tetraalkoxy Diborane(4) Compounds: Aspects of Synthesis and Electronic Structure. Inorganic Chemistry, 38(23), 5282-5289.
- Snyder, M. J., et al. (2022). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances.
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
- Pang, W., et al. (2012). Synthesis, Characterization and Crystal Structure Study on 3,4-Bis(4'-azidofurazano-3'-yl)furoxan.
-
England, P. M., & Schultz, P. G. (2003). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Organic & biomolecular chemistry, 1(14), 2459-2465. [Link]
-
Kumar, A., et al. (2024). Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents. Scientific Reports, 14(1), 1-15. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. byjus.com [byjus.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

